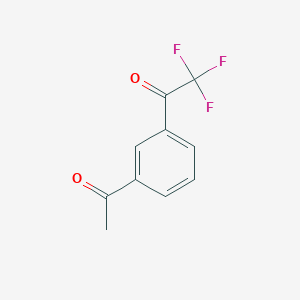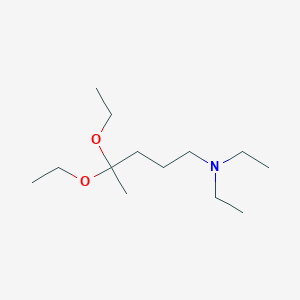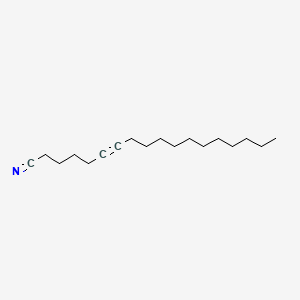
6-Octadecynenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Octadecynenitrile is an organic compound with the molecular formula C18H31N . It is a nitrile derivative of octadecene, characterized by the presence of a cyano group (-C≡N) attached to the sixth carbon of the octadecene chain.
準備方法
Synthetic Routes and Reaction Conditions: 6-Octadecynenitrile can be synthesized through various methods. One common approach involves the reaction of octadecene with a cyanating agent under specific conditions. For instance, the reaction can be carried out using sodium cyanide (NaCN) in the presence of a suitable solvent and catalyst. The reaction typically requires controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and yield. The process often includes purification steps such as distillation or recrystallization to obtain the pure compound .
化学反応の分析
Types of Reactions: 6-Octadecynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under suitable conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
科学的研究の応用
6-Octadecynenitrile has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving lipid metabolism and cell membrane interactions.
Medicine: Research explores its potential as a pharmacological agent or as a building block for drug development.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials with specific properties
作用機序
The mechanism of action of 6-Octadecynenitrile involves its interaction with molecular targets through the cyano group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also participate in signaling pathways and metabolic processes, influencing cellular functions .
類似化合物との比較
Octadecanenitrile (C18H35N): Similar in structure but lacks the triple bond present in 6-Octadecynenitrile.
Heptadecyl cyanide (C17H33N): A shorter chain nitrile with similar chemical properties.
Stearonitrile (C18H35N): Another long-chain nitrile with applications in similar fields.
Uniqueness: this compound is unique due to the presence of the triple bond, which imparts distinct reactivity and chemical behavior compared to its saturated counterparts. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds .
特性
CAS番号 |
56600-19-2 |
|---|---|
分子式 |
C18H31N |
分子量 |
261.4 g/mol |
IUPAC名 |
octadec-6-ynenitrile |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-11,14-17H2,1H3 |
InChIキー |
NPUREDFPSYXSQW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC#CCCCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


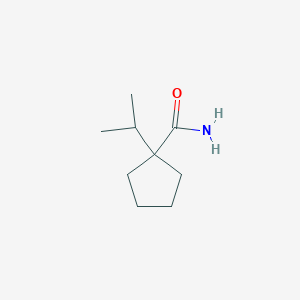
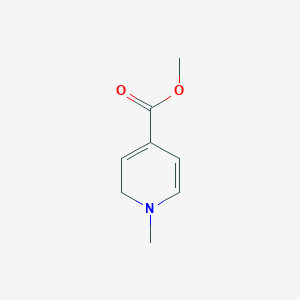
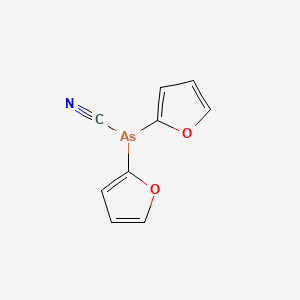


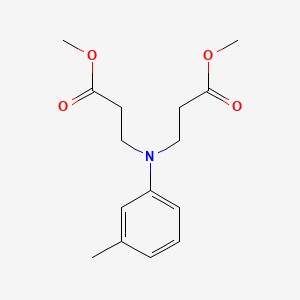
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
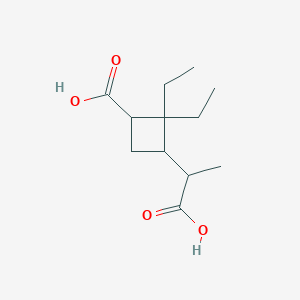
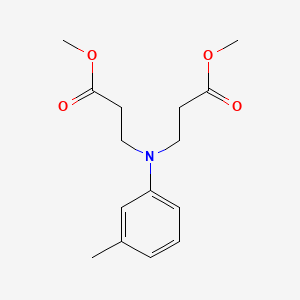
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

